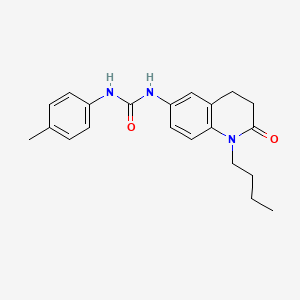
2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid” is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropyl group (a three-membered carbon ring) with four methyl groups (CH3) attached to it, making it tetramethylated. This cyclopropyl group is attached to an acetic acid group (CH3COOH) .
Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 35-36 degrees Celsius . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) provided by the manufacturer.
科学的研究の応用
Chemical Synthesis and Compound Analysis
Research on compounds related to 2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid has led to advancements in chemical synthesis. For instance, the synthesis of novel 2-(2,2,3,3-tetramethylcyclopropyl)oxazolines was explored through intramolecular cyclic dehydration reactions, contributing to the field of organic synthesis (Xu Quan-cai, 2011).
Pharmacological Research
Although excluded from focusing on drug use, dosage, and side effects, it's notable that derivatives of this chemical structure have been studied for their pharmacological properties. For example, triiodothyroacetic acid, an acetic-acid analogue, was explored for its metabolic effects, indicating a broader application in endocrinology and metabolic studies (Lipsett et al., 1956).
Environmental and Agricultural Research
Studies have shown that organic acids, including acetic acid derivatives, can influence the bioavailability of antimicrobials in the environment, impacting antibiotic resistance development (Zhang et al., 2014). This research is crucial for understanding environmental impacts and agricultural practices.
Safety and Hazards
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), “2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid” is classified as a dangerous substance. It has hazard statements H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-(2,2,3,3-tetramethylcyclopropyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(2)6(5-7(10)11)9(8,3)4/h6H,5H2,1-4H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQOSLNEDHEXAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3R,4S)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole dihydrochloride](/img/structure/B2409711.png)
![2-(2-Methoxyethyl)-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2409715.png)

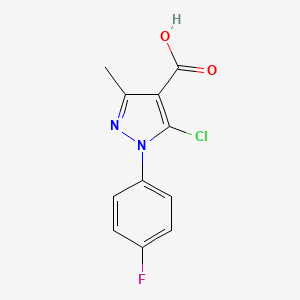
![4-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2409723.png)
![8-Chloro-1-oxaspiro[4.5]dec-6-ene](/img/structure/B2409724.png)
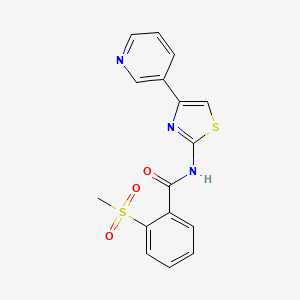
acetic acid](/img/structure/B2409726.png)
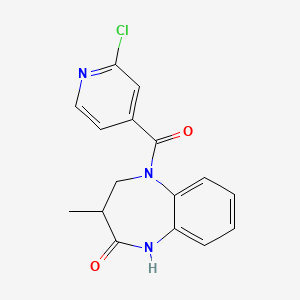
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2409728.png)
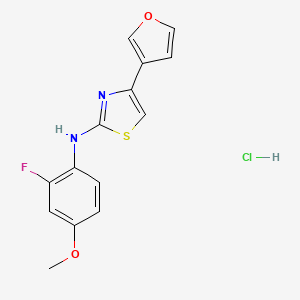
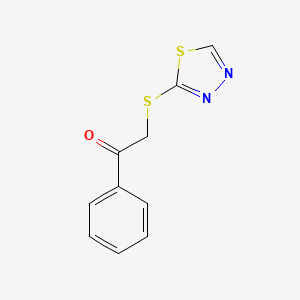
![6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2409732.png)
